molecular formula C19H18F2N4O3 B2892155 (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941946-18-5

(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Número de catálogo B2892155
Número CAS: 941946-18-5
Peso molecular: 388.375
Clave InChI: DNMGWDCXVXELBO-JJIBRWJFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H18F2N4O3 and its molecular weight is 388.375. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties . They act on various pathways involved in cancer cell proliferation and survival. Some derivatives are known to inhibit tyrosine kinase enzymes, which are crucial for signal transduction in cancer cells . This inhibition can lead to apoptosis (programmed cell death) and prevent tumor growth. For instance, drugs like erlotinib and gefitinib are quinazoline derivatives used in targeted cancer therapy .

Anti-Inflammatory and Analgesic Effects

These compounds exhibit significant anti-inflammatory and analgesic activities . They can modulate the body’s inflammatory response, making them potential candidates for treating chronic inflammatory diseases . Additionally, their analgesic properties suggest they could be developed into new painkillers that may be more effective or have fewer side effects than current medications .

Antimicrobial and Antifungal Applications

Quinazoline derivatives have shown promising results as antimicrobial and antifungal agents . Their structure allows them to interact with microbial cell membranes or enzymes, disrupting their function and leading to cell death . This makes them valuable in the development of new antibiotics and antifungals, especially in an era of increasing antibiotic resistance.

Cardiovascular Therapeutics

Some quinazoline derivatives are explored for their potential in treating cardiovascular diseases . They may possess hypotensive (blood pressure-lowering) and antiplatelet (preventing blood clots) properties . These effects are beneficial in managing conditions like hypertension and preventing heart attacks or strokes.

Central Nervous System (CNS) Disorders

Research indicates that quinazoline derivatives could be used to treat various CNS disorders . They have shown anticonvulsant activities, which could be harnessed to treat epilepsy . Additionally, their sedative properties might be useful in developing new anxiolytic or sleep-inducing medications.

Antidiabetic Potential

The ability of quinazoline derivatives to act on biological pathways related to glucose metabolism suggests they could be developed into antidiabetic drugs . They may help regulate blood sugar levels, offering a new approach to managing diabetes.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-amino-3-(2,6-difluorophenyl)propanoic acid with 3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one followed by the addition of urea.", "Starting Materials": [ "2-amino-3-(2,6-difluorophenyl)propanoic acid", "3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "Urea" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(2,6-difluorophenyl)propanoic acid with 3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the corresponding quinazolinone derivative.", "Step 2: Addition of urea to the quinazolinone derivative in the presence of a base such as triethylamine (TEA) in anhydrous DCM to form the final product, (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 3: The product can be purified by column chromatography using a suitable solvent system." ] }

Número CAS

941946-18-5

Nombre del producto

(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Fórmula molecular

C19H18F2N4O3

Peso molecular

388.375

Nombre IUPAC

1-(2,6-difluorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C19H18F2N4O3/c1-28-11-5-10-25-17(12-6-2-3-9-15(12)22-19(25)27)24-18(26)23-16-13(20)7-4-8-14(16)21/h2-4,6-9H,5,10-11H2,1H3,(H2,23,24,26)

Clave InChI

DNMGWDCXVXELBO-JJIBRWJFSA-N

SMILES

COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.